molecular formula C21H19F3N2O2 B2794397 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 898465-25-3

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2794397
CAS No.: 898465-25-3
M. Wt: 388.39
InChI Key: DFVNYZAVMMOHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide ( 946367-06-2) is a synthetic benzamide derivative with a molecular formula of C₂₁H₁₉F₃N₂O₂ and a molecular weight of 388.38 g/mol . This compound is built on a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule features a cyclopropanecarbonyl group on the tetrahydroquinoline nitrogen and a benzamide moiety bearing a trifluoromethyl group, a common pharmacophore that enhances metabolic stability and membrane permeability . As a specialized building block, this compound is primarily valuable in organic synthesis and chemical biology research for constructing more complex molecular architectures . Its structural features make it a candidate for investigation in drug discovery programs, particularly for developing enzyme inhibitors or receptor modulators where the tetrahydroquinoline core is prevalent. Researchers can utilize this high-purity compound in the synthesis of novel bioactive molecules or as a standard in analytical studies. The product is provided with a minimum purity of 90% and is available in various quantities to suit different research scales . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-10-9-13-4-3-11-26(18(13)12-15)20(28)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVNYZAVMMOHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropanecarbonyl group: This can be achieved through the reaction of cyclopropanecarboxylic acid with a suitable activating agent such as thionyl chloride, followed by reaction with an amine to form the cyclopropanecarbonyl amide.

    Synthesis of the dihydroquinoline moiety: This involves the reduction of quinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling of the two fragments: The final step involves coupling the cyclopropanecarbonyl amide with the dihydroquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroquinoline moiety can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline derivatives, and various substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound's structure allows for interactions with specific molecular targets related to cancer pathways. Preliminary studies suggest that it may inhibit enzymes involved in tumor growth and metastasis. The dihydroquinoline core is known for its ability to modulate cellular signaling pathways, which could lead to anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoromethyl quinoline derivatives demonstrated significant antimicrobial activity against Mycobacterium smegmatis. Among the tested compounds, some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating strong potential as future antituberculosis agents .

Study 2: Anticancer Activity

Another investigation into similar compounds revealed their ability to induce apoptosis in cancer cell lines. The mechanism involved the disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death. These findings support the hypothesis that this compound could be a candidate for further anticancer drug development .

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

  • Target Compound: The tetrahydroquinoline moiety provides a partially saturated bicyclic system, which may influence conformational flexibility and interaction with biological targets.
  • Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide): A fungicidal benzamide with a trifluoromethyl group on the benzamide ring and an isopropoxy-substituted phenyl group. Unlike the target compound, flutolanil lacks the tetrahydroquinoline core, relying instead on a simpler aromatic system for activity .
  • BG14726 (4-Bromo-N-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide): This analog replaces the trifluoromethyl group with a bromine atom. The bromine’s polarizability and larger atomic radius may alter hydrophobic interactions or binding kinetics compared to the trifluoromethyl group in the target compound .

Functional Group Analysis

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Tetrahydroquinoline Cyclopropanecarbonyl, 2-(Trifluoromethyl) Medicinal chemistry, agrochemicals (inferred)
Flutolanil Benzamide 2-(Trifluoromethyl), 3-Isopropoxy Fungicide
BG14726 Tetrahydroquinoline Cyclopropanecarbonyl, 4-Bromo Research intermediate
N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide Cyclopropanecarboxamide Chlorophenyl, Tetrahydrofuranone Agrochemical (cyprofuram)

Electronic and Steric Effects

  • Cyclopropane vs. Aromatic Rings : The cyclopropanecarbonyl group in the target compound introduces torsional strain and rigidity, which may reduce entropy penalties during target binding compared to flutolanil’s flexible isopropoxy chain .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that combines a tetrahydroquinoline moiety with a trifluoromethylbenzamide group, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H24N2O2
  • Molecular Weight : 300.39536 g/mol
  • IUPAC Name : this compound
  • SMILES : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, tetrahydroquinoline derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound in vivo.

Antimicrobial Activity

Research has demonstrated that benzamide derivatives can possess antimicrobial properties. The presence of the trifluoromethyl group in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against bacterial strains.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Interference with Signal Transduction Pathways : It may disrupt key signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on similar compounds to elucidate their biological activities:

StudyCompoundBiological ActivityFindings
Tetrahydroquinoline DerivativeAnticancerInduced apoptosis in breast cancer cells
TrifluoromethylbenzamideAntimicrobialEffective against Gram-positive bacteria
Benzamide AnalogsEnzyme InhibitionInhibited growth of prostate cancer cells

Q & A

Basic Questions

Q. What are the critical steps in synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Cyclopropanecarbonyl group introduction via acylation of tetrahydroquinoline under anhydrous conditions (e.g., using acyl chlorides and bases like triethylamine).
  • Step 2 : Coupling with 2-(trifluoromethyl)benzamide using peptide coupling reagents (e.g., HATU or EDCI) in DMF or DCM .
  • Key Variables : Temperature (often 0–25°C for acylation), pH control during coupling, and purification via column chromatography or recrystallization. Elevated temperatures may lead to side reactions (e.g., ring-opening of cyclopropane), while improper stoichiometry reduces yield .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane ring integrity and trifluoromethyl group presence. Key signals include cyclopropane protons (δ 1.2–1.8 ppm) and CF₃ (δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities.
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and cyclopropane C-H bends (~3000 cm⁻¹) .

Q. What in vitro methods are used to assess the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines to evaluate antiproliferative effects .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Variable Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading, and reaction time) across studies. For example, using DMF instead of THF may improve solubility of intermediates .
  • Purification Optimization : Replace silica gel chromatography with preparative HPLC to isolate the product from byproducts (e.g., unreacted tetrahydroquinoline derivatives) .
  • Yield Validation : Replicate protocols with strict inert atmosphere control (N₂/Ar) to prevent moisture-sensitive intermediates from degrading .

Q. What strategies validate the mechanism of action against specific biological targets?

  • Methodological Answer :

  • Target Knockdown/Overexpression : Use CRISPR/Cas9 or siRNA to modulate target expression in cells and assess changes in compound efficacy .
  • X-ray Crystallography : Co-crystallize the compound with its target protein to identify binding motifs (e.g., hydrogen bonds with the amide group) .
  • Mutagenesis Studies : Introduce point mutations in the target’s active site to test if binding is disrupted (e.g., replacing key residues like Asp or Lys) .

Q. How do steric and electronic effects of the cyclopropanecarbonyl group influence reactivity and stability?

  • Methodological Answer :

  • Steric Effects : The cyclopropane ring’s rigidity may hinder nucleophilic attack at the amide carbonyl, enhancing metabolic stability. This can be tested via hydrolysis assays under physiological pH .
  • Electronic Effects : Electron-withdrawing cyclopropane may polarize the amide bond, increasing electrophilicity. Compare reaction rates with non-cyclopropane analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. How can researchers reconcile conflicting bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, serum proteins may sequester the compound, reducing apparent activity .
  • Purity Verification : Re-test the compound using orthogonal methods (e.g., HPLC coupled with charged aerosol detection) to rule out batch-to-batch variability .
  • Meta-Analysis : Apply statistical tools (e.g., weighted Z-scores) to aggregate data from multiple studies, accounting for outliers due to methodological differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.